molecular formula C18H22N6O2 B2974341 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 839682-63-2

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2974341
CAS No.: 839682-63-2
M. Wt: 354.414
InChI Key: UVLAIIXGKHCRKS-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring attached to a purine core. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of a purine derivative with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and bases such as potassium carbonate are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it has been shown to act as an agonist of muscarinic acetylcholine receptors (mAChRs) of the M2 subtype, leading to increased contractile activity of smooth muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a purine core and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-22-16-15(17(25)21-18(22)26)19-14(20-16)12-24-9-7-23(8-10-24)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLAIIXGKHCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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